molecular formula C14H17N3O2 B6432057 Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- CAS No. 88743-52-6

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-

Cat. No.: B6432057
CAS No.: 88743-52-6
M. Wt: 259.30 g/mol
InChI Key: DGFLRALXJCTMBQ-UHFFFAOYSA-N
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Description

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a chemical compound that belongs to the class of organic compounds known as morpholines. These compounds are characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-methoxyphenyl and 1H-pyrazol-3-yl groups adds to the complexity and potential functionality of this compound.

Preparation Methods

The synthesis of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:

    4-(4-Methoxyphenyl)morpholine: This compound shares the morpholine and methoxyphenyl groups but lacks the pyrazole ring.

    4-Ethylmorpholine: This compound has an ethyl group instead of the methoxyphenyl and pyrazole groups.

The uniqueness of Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Morpholine, 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structural insights, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C22H25N3O3
  • SMILES Notation : COC1=CC=C(C=C1)N2C=C(C(=N2)OCCN3CCOCC3)C4=CC=CC=C4
  • InChIKey : XWFMSKFRAVPWER-UHFFFAOYSA-N

This structure features a morpholine ring linked to a pyrazole derivative, which is crucial for its biological activity.

The biological activities of morpholine derivatives often involve their interaction with various biological targets:

  • CNS Activity : Morpholine-containing compounds have shown promise in central nervous system (CNS) drug discovery. For instance, the morpholine ring acts as a scaffold that enhances binding affinity to receptors involved in pain modulation and nausea control. A notable example is aprepitant, a morpholine derivative that serves as a substance P antagonist for treating chemotherapy-induced nausea and vomiting .
  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of pyrazole derivatives containing morpholine. For example, certain derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including those with morpholine moieties. The results indicated that compounds with morpholine had enhanced antimicrobial properties compared to their counterparts lacking this structure. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μg/mL)Activity Type
4a0.25Bactericidal
5a0.22Bactericidal
7b0.24Bactericidal
100.30Bactericidal
130.28Bactericidal

CNS Drug Candidates

Morpholine derivatives have been explored in CNS drug development due to their ability to modulate neurokinin receptors. A study focused on the crystal structure of a morpholine-containing compound complexed with the NK1 receptor, revealing critical interactions that facilitate its pharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that morpholine derivatives can inhibit enzymes such as BACE-1, which is implicated in Alzheimer's disease. These compounds showed micromolar activity and were characterized by specific interactions within the enzyme's active site .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLRALXJCTMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521640
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-52-6
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-5-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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